molecular formula C31H38N2O3 B12786350 Ezlopitant metabolite M12 CAS No. 368454-88-0

Ezlopitant metabolite M12

Cat. No.: B12786350
CAS No.: 368454-88-0
M. Wt: 486.6 g/mol
InChI Key: MVXRTLWIKNHZBT-XPZBDPFPSA-N
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Description

Ezlopitant metabolite M12 is a significant metabolite of ezlopitant, a nonpeptidic substance P receptor antagonist. Ezlopitant is known for its role in blocking the neurokinin 1 receptor, which is involved in various physiological processes, including pain perception and inflammation. The metabolite M12 is identified as ω,ω-1-dihydroxy (1,2-dihydroxy) derivative of ezlopitant .

Preparation Methods

The preparation of ezlopitant metabolite M12 involves the metabolic oxidation of ezlopitant. The primary synthetic route includes the oxidation of the isopropyl side chain of ezlopitant to form the ω-hydroxy and ω-1-hydroxy metabolites. Further oxidation leads to the formation of the ω,ω-1-dihydroxy (1,2-dihydroxy) metabolite M12

Chemical Reactions Analysis

Ezlopitant metabolite M12 undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include cytochrome P450 enzymes, which facilitate the oxidation processes. The major products formed from these reactions are the ω-hydroxy, ω-1-hydroxy, and ω,ω-1-dihydroxy metabolites .

Scientific Research Applications

Ezlopitant metabolite M12 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ezlopitant metabolite M12 involves its interaction with the neurokinin 1 receptor. The metabolite is formed through the oxidation of the isopropyl side chain of ezlopitant, leading to the formation of the ω,ω-1-dihydroxy derivative. This metabolite retains the ability to interact with the neurokinin 1 receptor, thereby contributing to the overall pharmacological effects of ezlopitant .

Comparison with Similar Compounds

Ezlopitant metabolite M12 can be compared with other metabolites of ezlopitant, such as:

The uniqueness of M12 lies in its dual hydroxylation, which distinguishes it from other metabolites like M16. This dual hydroxylation may influence its pharmacokinetic properties and interaction with the neurokinin 1 receptor .

Properties

CAS No.

368454-88-0

Molecular Formula

C31H38N2O3

Molecular Weight

486.6 g/mol

IUPAC Name

2-[3-[[[(2S,3S)-2-benzhydryl-1-azabicyclo[2.2.2]octan-3-yl]amino]methyl]-4-methoxyphenyl]propane-1,2-diol

InChI

InChI=1S/C31H38N2O3/c1-31(35,21-34)26-13-14-27(36-2)25(19-26)20-32-29-24-15-17-33(18-16-24)30(29)28(22-9-5-3-6-10-22)23-11-7-4-8-12-23/h3-14,19,24,28-30,32,34-35H,15-18,20-21H2,1-2H3/t29-,30-,31?/m0/s1

InChI Key

MVXRTLWIKNHZBT-XPZBDPFPSA-N

Isomeric SMILES

CC(CO)(C1=CC(=C(C=C1)OC)CN[C@@H]2[C@@H](N3CCC2CC3)C(C4=CC=CC=C4)C5=CC=CC=C5)O

Canonical SMILES

CC(CO)(C1=CC(=C(C=C1)OC)CNC2C3CCN(C2C(C4=CC=CC=C4)C5=CC=CC=C5)CC3)O

Origin of Product

United States

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